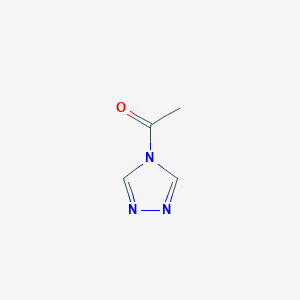![molecular formula C18H14ClNO2 B15213305 Methyl [2-(4-chlorophenyl)quinolin-6-yl]acetate CAS No. 50971-42-1](/img/structure/B15213305.png)
Methyl [2-(4-chlorophenyl)quinolin-6-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-(4-chlorophenyl)quinolin-6-yl)acetate is a chemical compound that belongs to the class of quinoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(4-chlorophenyl)quinolin-6-yl)acetate typically involves the reaction of 4-chlorobenzaldehyde with 2-aminobenzophenone to form the intermediate 2-(4-chlorophenyl)quinoline. This intermediate is then reacted with methyl bromoacetate in the presence of a base, such as potassium carbonate, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-(4-chlorophenyl)quinolin-6-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Studied for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific electronic properties
Mécanisme D'action
The mechanism of action of Methyl 2-(2-(4-chlorophenyl)quinolin-6-yl)acetate involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(quinolin-6-yl)acetate: Lacks the 4-chlorophenyl group, resulting in different biological activities.
2-(4-chlorophenyl)quinoline: Does not have the ester functional group, affecting its reactivity and applications.
Uniqueness
Methyl 2-(2-(4-chlorophenyl)quinolin-6-yl)acetate is unique due to the presence of both the 4-chlorophenyl group and the ester functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
50971-42-1 |
|---|---|
Formule moléculaire |
C18H14ClNO2 |
Poids moléculaire |
311.8 g/mol |
Nom IUPAC |
methyl 2-[2-(4-chlorophenyl)quinolin-6-yl]acetate |
InChI |
InChI=1S/C18H14ClNO2/c1-22-18(21)11-12-2-8-17-14(10-12)5-9-16(20-17)13-3-6-15(19)7-4-13/h2-10H,11H2,1H3 |
Clé InChI |
GHBRUANRISSYFH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC2=C(C=C1)N=C(C=C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-Ethyl-7-(4-methyl-1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15213265.png)




![Cycloocta[c]pyridazine](/img/structure/B15213294.png)
